tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Structure and Key Features: This compound is a bicyclic tertiary amine containing a boronate ester group. Its core structure consists of a 3-azabicyclo[4.1.0]heptane (norbornane-like) framework with a tert-butoxycarbonyl (Boc) protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent. The bicyclo[4.1.0] system introduces rigidity and stereochemical complexity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties.
Applications:
Primarily used as a Suzuki-Miyaura cross-coupling reagent, the boronate ester enables carbon-carbon bond formation in drug discovery. It is also a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors and protease modulators.
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-9-8-17(10-12(17)11-19)18-22-15(4,5)16(6,7)23-18/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFVHJWDNSZUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCN(CC2C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095495-27-3 | |
| Record name | tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groups. The starting materials and specific reaction conditions can vary, but common reagents include tert-butyl esters and boronic acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: The compound can participate in substitution reactions, particularly involving the boron atom, which can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Scientific Research Applications
Applications in Synthetic Chemistry
1. Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique structural features. The presence of the dioxaborolane moiety allows for various functionalization reactions, making it suitable for constructing more complex molecules.
2. Cross-Coupling Reactions
The boron-containing group facilitates cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Applications in Medicinal Chemistry
1. Drug Development
Research indicates that compounds similar to tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate are being explored for their potential as therapeutic agents. The bicyclic structure may contribute to enhanced biological activity and selectivity towards specific biological targets .
2. Targeting Specific Pathways
Studies have shown that derivatives of this compound can interact with various biological pathways involved in diseases such as cancer and neurodegenerative disorders. The ability to modify the dioxaborolane group allows researchers to tailor compounds for improved efficacy and reduced side effects .
Applications in Material Science
1. Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable bonds can be exploited in creating new polymeric materials with enhanced mechanical properties or specific functionalities .
2. Nanomaterials
Recent advancements have indicated potential applications in the development of nanomaterials where this compound can act as a precursor or stabilizer in nanoparticle synthesis . The incorporation of boron into nanostructures can improve their electronic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in a range of biochemical pathways .
Comparison with Similar Compounds
Commercial Availability :
- Pricing : 1g costs €541.00, with bulk pricing available.
- Suppliers : CymitQuimica and PharmaBlock Sciences list it as a building block for pharmaceutical R&D.
Structural Analogues with Boronate Esters
Key Observations :
- Positional Isomerism : The placement of the boronate ester (e.g., position 1 vs. 6) significantly impacts reactivity and steric hindrance in cross-coupling reactions.
- Ring Size and Heteroatoms : Smaller bicyclo[3.1.0] systems (e.g., ) reduce steric bulk but may compromise stability. Oxygen atoms (e.g., 3-oxa in ) enhance solubility but alter electronic properties.
Analogues with Alternative Substituents
Hydroxy-Substituted Derivatives
Epoxide and Formyl Derivatives
Key Observations :
- Functional Group Trade-offs : Hydroxy and formyl groups enable diverse derivatization but lack the boronate’s cross-coupling utility. Epoxides (e.g., ) are electrophilic but require specialized handling.
Suzuki-Miyaura Cross-Coupling Efficiency
Biological Activity
Chemical Identity
- Name : tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- CAS Number : 2095495-27-3
- Molecular Formula : C17H30BNO4
- Molecular Weight : 323.23 g/mol
- Purity : ≥97% .
This compound is a heterocyclic building block that incorporates a dioxaborolane moiety, which is known for its applications in medicinal chemistry and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential interactions with enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against certain bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 4 µg/mL |
| K. pneumoniae | 8 µg/mL |
| P. aeruginosa | 32 µg/mL |
These findings indicate that the compound exhibits moderate antimicrobial properties, particularly against Gram-negative bacteria .
Enzyme Inhibition Studies
In vitro assays have shown that this compound may inhibit key enzymes involved in bacterial DNA replication and repair:
| Enzyme | IC50 (µM) |
|---|---|
| E. coli DNA gyrase | 2.91 |
| E. coli Topoisomerase IV | 4.80 |
These results suggest that the compound could be developed as a lead molecule for antibiotic development targeting bacterial topoisomerases .
Study on Antibacterial Properties
A recent research project focused on synthesizing derivatives of this compound to evaluate their antibacterial properties against resistant strains of bacteria. The study found that modifications to the bicyclic structure enhanced potency against E. coli and K. pneumoniae while maintaining low toxicity profiles in mammalian cell lines.
Pharmacokinetic Evaluation
Another study assessed the pharmacokinetic properties of this compound using animal models:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 6 hours |
| Clearance | Low |
This data indicates favorable absorption characteristics and suggests potential for oral administration in therapeutic applications .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves (1) boronation of the bicyclic core to introduce the dioxaborolane group and (2) protection of the amine with a tert-butyloxycarbonyl (Boc) group. Key optimizations include:
- Temperature control (0–25°C) during boronation to prevent side reactions.
- Solvent selection (e.g., THF or DCM) to stabilize intermediates .
- Use of Pd catalysts for cross-coupling steps in related bicyclic boronic esters .
Advanced techniques like continuous flow reactors improve scalability and reproducibility .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm stereochemistry (e.g., H and C NMR for bicyclic ring protons and boron coupling) .
- HPLC-MS : Verify purity (>95%) and detect trace impurities .
- X-ray crystallography : Resolve absolute configuration of the azabicyclo core in analogs .
Basic: How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group influence reactivity?
Methodological Answer:
The boronic ester acts as a transient protecting group and enables Suzuki-Miyaura cross-coupling for functionalization. Key factors:
- Stability in protic solvents (e.g., ethanol/water mixtures) during coupling .
- Hydrolysis sensitivity requires anhydrous storage (-20°C, inert atmosphere) .
Advanced: How can cross-coupling efficiency with this compound be optimized for drug discovery?
Methodological Answer:
- Catalyst screening : Pd(PPh) vs. XPhos-based catalysts for aryl halide partners .
- Base selection : KCO or CsF to minimize boronate decomposition .
- Microwave-assisted synthesis reduces reaction time from hours to minutes .
Advanced: What are the stability challenges under physiological conditions?
Methodological Answer:
- Hydrolysis kinetics : Monitor boronate degradation via B NMR in PBS buffer (pH 7.4) .
- Lyophilization : Stabilize the compound for in vitro assays by removing water .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., proteases) .
- DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals .
Advanced: How do structural analogs differ in reactivity and bioactivity?
Methodological Answer:
Advanced: What mechanistic insights exist for its ring-opening reactions?
Methodological Answer:
- Acid-mediated ring-opening : Study via H NMR to track aziridine intermediate formation .
- Kinetic isotope effects : Use deuterated solvents to probe rate-determining steps .
Advanced: How can this compound be functionalized for biological activity studies?
Methodological Answer:
- Post-functionalization : Suzuki coupling with aryl halides to introduce fluorophores or pharmacophores .
- Click chemistry : Install azide groups for CuAAC reactions with alkynes .
Advanced: What scalability challenges arise in multi-gram syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
